Cas no 565207-41-2 (ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- <br>2-(2-Chloro-acetylamino)-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
- ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- 565207-41-2
- 2-(2-Chloro-acetylamino)-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
- QXA20741
- AKOS001061433
- C12H15ClN2O4S
- Z56928945
- G38356
- CS-0220135
- EN300-05848
- ethyl2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- 999-699-1
- UPCMLD0ENAT0518-3068:001
-
- インチ: InChI=1S/C12H15ClN2O4S/c1-4-19-12(18)8-6(2)9(10(17)14-3)20-11(8)15-7(16)5-13/h4-5H2,1-3H3,(H,14,17)(H,15,16)
- InChIKey: VUWQJUYSHKIPDI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 318.0441058Da
- どういたいしつりょう: 318.0441058Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 113Ų
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM480532-250mg |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 95%+ | 250mg |
$130 | 2023-01-19 | |
Enamine | EN300-05848-1.0g |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 1g |
$284.0 | 2023-04-29 | |
Enamine | EN300-05848-0.1g |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 0.1g |
$73.0 | 2023-10-28 | |
Aaron | AR019IWA-100mg |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 95% | 100mg |
$126.00 | 2025-02-28 | |
Aaron | AR019IWA-2.5g |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 95% | 2.5g |
$793.00 | 2025-02-28 | |
Enamine | EN300-05848-10g |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 10g |
$1224.0 | 2023-10-28 | |
A2B Chem LLC | AV22910-250mg |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 250mg |
$146.00 | 2024-04-19 | |
A2B Chem LLC | AV22910-100mg |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 100mg |
$112.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290805-1g |
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 95% | 1g |
¥6645.00 | 2024-05-08 | |
Aaron | AR019IWA-5g |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
565207-41-2 | 97% | 5g |
$1160.00 | 2023-12-13 |
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2)
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. Recent studies have explored its synthetic utility, biological activity, and applications in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current scientific investigations.
The compound's structural features, including the thiophene core and functional groups such as chloroacetamido and methylcarbamoyl moieties, make it a promising candidate for the synthesis of biologically active molecules. Recent research has focused on its role as a precursor in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent EGFR inhibitors, showcasing its relevance in cancer therapeutics.
In addition to its synthetic applications, ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has been investigated for its direct biological effects. A recent in vitro study revealed its moderate inhibitory activity against certain bacterial strains, suggesting potential as a lead compound for antibiotic development. Furthermore, computational modeling studies have predicted favorable binding interactions with various enzymatic targets, underscoring its potential in structure-based drug design.
The compound's mechanism of action has been a subject of recent investigation. Studies have shown that its chloroacetamido group can act as an electrophile, enabling covalent modification of biological targets. This property has been exploited in the design of targeted covalent inhibitors, particularly in the field of oncology. Recent work has also explored its potential as a warhead in PROTAC (proteolysis-targeting chimera) molecules, representing an innovative approach to drug discovery.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate. A 2024 publication in Organic Process Research & Development reported an improved synthetic route with higher yields and reduced environmental impact, addressing previous challenges in large-scale production. These developments are crucial for facilitating further research and potential clinical applications of derivatives based on this compound.
Looking forward, ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate continues to be a valuable tool in medicinal chemistry. Its versatility as a building block and its intrinsic biological activity make it a compound of ongoing interest. Future research directions may include exploration of its applications in targeted protein degradation, development of novel antimicrobial agents, and further optimization of its synthetic accessibility for industrial-scale production.
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